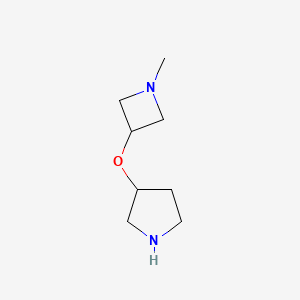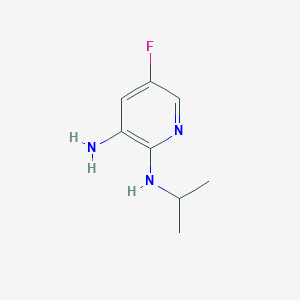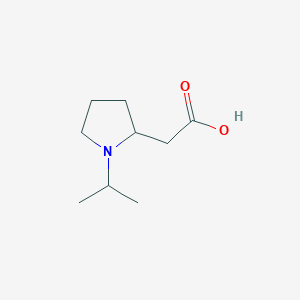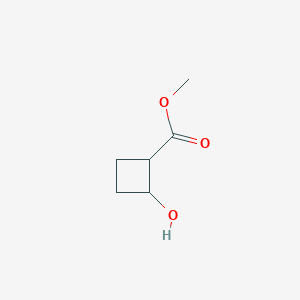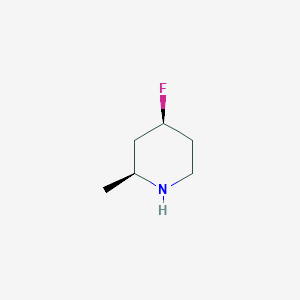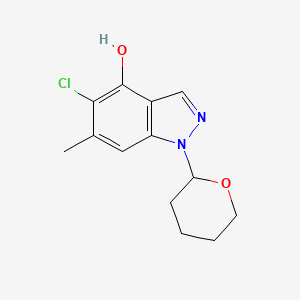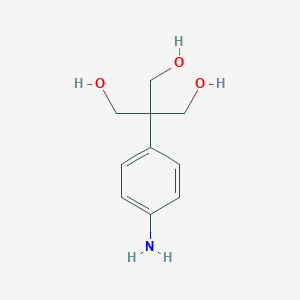
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol is an organic compound that features both an amino group and a hydroxymethyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and formaldehyde.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydroxymethylation: The resulting 4-aminobenzaldehyde undergoes hydroxymethylation with formaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-2-(hydroxymethyl)propane-1,3-diol.
Reduction: 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diamine.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a building block for biologically active compounds.
Medicine: Potential use in drug development due to its functional groups.
Industry: Use in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol would depend on its specific application. For instance, in drug development, it might interact with specific enzymes or receptors, altering their activity. The amino group could form hydrogen bonds or ionic interactions with biological targets, while the hydroxymethyl group could participate in further chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the propane backbone.
4-Aminobenzyl alcohol: Similar functional groups but different backbone structure.
2-(4-Hydroxyphenyl)-2-(hydroxymethyl)propane-1,3-diol: Similar backbone but with a hydroxyl group instead of an amino group.
Uniqueness
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of both an amino group and a hydroxymethyl group on a propane backbone, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H15NO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7,11H2 |
Clave InChI |
SRGALHBGOVUQTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CO)(CO)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




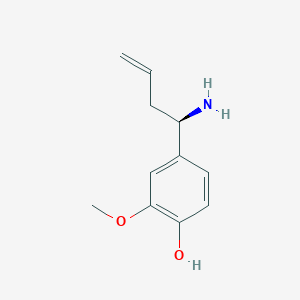
![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
